H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH
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Overview
Description
The compound H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is a peptide consisting of the amino acids proline, threonine, histidine, isoleucine, lysine, tryptophan, glycine, and aspartic acid. This peptide sequence is known for its biological activity and potential therapeutic applications, particularly as an angiotensin I-converting enzyme inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is solid-phase peptide synthesis . This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The process includes:
Coupling: Each amino acid is coupled to the growing peptide chain using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of This compound involves large-scale solid-phase peptide synthesis. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH: undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide.
Major Products
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH: has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in enzyme inhibition and protein-protein interactions.
Medicine: Explored as a potential therapeutic agent for conditions like hypertension due to its angiotensin I-converting enzyme inhibitory activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH involves its interaction with angiotensin I-converting enzyme. By binding to the active site of the enzyme, it inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Pro-Trp): A cyclic peptide with similar biological activity.
Boc-Pro-Thr-OH: A protected dipeptide used in peptide synthesis.
Cyclo(Arg-Gly-Asp-D-Tyr-Lys): Another cyclic peptide with enzyme inhibitory properties.
Uniqueness
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH: is unique due to its specific sequence and potent angiotensin I-converting enzyme inhibitory activity. Its linear structure allows for easy modification and synthesis of analogs, making it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C44H64N12O12 |
---|---|
Molecular Weight |
953.1 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C44H64N12O12/c1-4-23(2)36(55-41(64)32(17-26-20-46-22-50-26)54-43(66)37(24(3)57)56-39(62)29-13-9-15-47-29)42(65)52-30(12-7-8-14-45)40(63)53-31(16-25-19-48-28-11-6-5-10-27(25)28)38(61)49-21-34(58)51-33(44(67)68)18-35(59)60/h5-6,10-11,19-20,22-24,29-33,36-37,47-48,57H,4,7-9,12-18,21,45H2,1-3H3,(H,46,50)(H,49,61)(H,51,58)(H,52,65)(H,53,63)(H,54,66)(H,55,64)(H,56,62)(H,59,60)(H,67,68)/t23-,24+,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI Key |
QEULPEXEDWQVEI-DAZSAYDVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]4CCCN4 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)O)NC(=O)C4CCCN4 |
Origin of Product |
United States |
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